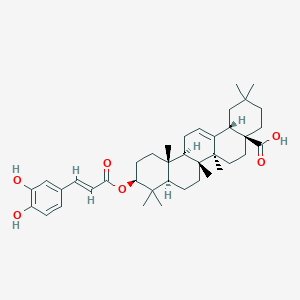

3-O-Caffeoyloleanolic acid

Beschreibung

isolated from the stem bark of Physocarpus intermedius; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)25(26(39)23-34)10-12-30-36(5)16-15-31(35(3,4)29(36)14-17-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-11,13,22,26,29-31,40-41H,12,14-21,23H2,1-7H3,(H,43,44)/b13-9+/t26-,29-,30+,31-,36-,37+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEUMHQEAMVIBI-SBXAJAQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-O-Caffeoyloleanolic Acid: A Technical Guide to its Natural Sources, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-caffeoyloleanolic acid is a naturally occurring triterpenoid (B12794562) ester that has garnered interest within the scientific community for its potential therapeutic properties, including antitumor and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known natural sources, distribution, and methods for isolation and characterization of this compound. Furthermore, it delves into the putative signaling pathways through which 3-O-caffeoyloleanolic acid may exert its biological effects, drawing upon evidence from its constituent molecules and closely related analogues. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacognosy, natural product chemistry, and drug development.

Natural Sources and Distribution

3-O-caffeoyloleanolic acid has been identified in a variety of plant species, suggesting a distribution across different plant families. While quantitative data on the concentration of this specific compound is not extensively available in the public domain, its presence has been confirmed in several plant tissues.

Table 1: Natural Sources and Distribution of 3-O-Caffeoyloleanolic Acid

| Plant Species | Family | Plant Part(s) |

| Robinia pseudoacacia (Black Locust) | Fabaceae | Stem Bark[1][2][3][4] |

| Betula platyphylla var. japonica (Japanese White Birch) | Betulaceae | Bark[1] |

| Elaeagnus oldhamii | Elaeagnaceae | Leaves[1] |

| Oenothera biennis (Evening Primrose) | Onagraceae | Seeds[1] |

| Leptopus lolonum | Phyllanthaceae | Whole Plant[1] |

| Apples and Pears | Rosaceae | Skins[1] |

Experimental Protocols

Extraction and Isolation of 3-O-Caffeoyloleanolic Acid from Robinia pseudoacacia Stem Bark

The following protocol is a composite method based on published literature for the isolation of 3-O-caffeoyloleanolic acid from the stem bark of Robinia pseudoacacia.[2][4]

2.1.1. Plant Material and Extraction

-

Obtain fresh stem bark of Robinia pseudoacacia.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried bark into a coarse powder.

-

Macerate the powdered bark with 80% methanol (B129727) at room temperature for 72 hours, with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2.1.2. Solvent Partitioning

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning successively with n-hexane, chloroform (B151607), and ethyl acetate.

-

Monitor the separation of 3-O-caffeoyloleanolic acid into the different fractions using thin-layer chromatography (TLC). The compound is expected to be in the more polar fractions (chloroform and ethyl acetate).

2.1.3. Chromatographic Purification

-

Subject the fraction enriched with 3-O-caffeoyloleanolic acid to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

-

Perform further purification of the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Collect the peak corresponding to 3-O-caffeoyloleanolic acid and verify its purity by analytical HPLC and spectroscopic methods.

2.1.4. Structural Elucidation The structure of the isolated compound can be confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the complete chemical structure and stereochemistry.[2][4]

General Protocol for Quantification by HPLC-DAD

The following is a general method for the quantification of 3-O-caffeoyloleanolic acid in plant extracts, based on standard methods for similar phenolic compounds.[5][6]

2.2.1. Instrumentation and Conditions

-

HPLC System: A system equipped with a diode array detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the UV absorbance maximum of the caffeoyl moiety, typically around 325-330 nm.

-

Column Temperature: 25-30 °C.

2.2.2. Standard and Sample Preparation

-

Prepare a stock solution of purified 3-O-caffeoyloleanolic acid of known concentration in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare plant extracts as described in the extraction protocol and filter through a 0.45 µm syringe filter before injection.

2.2.3. Method Validation The analytical method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7]

Biological Activities and Signaling Pathways

While direct studies on the signaling pathways of 3-O-caffeoyloleanolic acid are limited, its biological activities can be inferred from its constituent parts, oleanolic acid and caffeic acid, as well as from studies on the closely related compound, 3-O-acetyloleanolic acid. The primary activities of interest are its antitumor and anti-inflammatory effects.

Antitumor Activity: Induction of Apoptosis

3-O-acetyloleanolic acid, a structurally similar compound, has been shown to induce apoptosis in human colon carcinoma cells through the extrinsic pathway.[8][9] It is plausible that 3-O-caffeoyloleanolic acid acts through a similar mechanism. Furthermore, the parent compounds, oleanolic acid and caffeic acid, are known to induce apoptosis through both extrinsic and intrinsic (mitochondrial) pathways.[10][11][12]

Caption: Putative extrinsic apoptosis pathway induced by 3-O-caffeoyloleanolic acid.

Caption: Putative intrinsic (mitochondrial) apoptosis pathway.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Both oleanolic acid and caffeic acid have been demonstrated to exert anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14][15][16] This pathway is a central regulator of the inflammatory response.

Caption: Putative inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

3-O-caffeoyloleanolic acid is a promising natural product with potential applications in drug development, particularly in the areas of oncology and inflammatory diseases. While its presence has been identified in several plant species, further research is required to quantify its concentration in these sources and to optimize extraction and purification protocols. Moreover, direct investigations into the molecular mechanisms and signaling pathways affected by 3-O-caffeoyloleanolic acid are needed to fully elucidate its therapeutic potential and to guide future preclinical and clinical studies. The development of validated analytical methods for its quantification is also a critical next step for quality control and standardization of any potential phytopharmaceutical products.

References

- 1. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of 3- O-caffeoyloleanolic acid from Robinia pseudoacacia stem bark [pharmacia.pensoft.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 6. scielo.br [scielo.br]

- 7. phcogj.com [phcogj.com]

- 8. 3-O-acetyloleanolic acid induces apoptosis in human colon carcinoma HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Caffeic acid induces apoptosis in human cervical cancer cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inducing apoptosis effect of caffeic acid 3,4-dihydroxy-phenethyl ester on the breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism study of oleanolic acid derivative, K73-03, inducing cell apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 16. Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of 3-O-Caffeoyloleanolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoyloleanolic acid is a naturally occurring triterpenoid (B12794562) ester that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a derivative of oleanolic acid, a well-known bioactive pentacyclic triterpenoid, and caffeic acid, a prominent phenolic compound, its biological potential is vast, spanning anti-inflammatory, antioxidant, and other therapeutic applications. Understanding the intricate biosynthetic pathway of this complex molecule is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of 3-O-caffeoyloleanolic acid, detailing the enzymatic steps, presenting available quantitative data, and outlining key experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of 3-O-caffeoyloleanolic acid is a convergence of two major metabolic pathways in plants: the terpenoid biosynthesis pathway, which yields the oleanolic acid backbone, and the phenylpropanoid pathway, which provides the caffeoyl moiety. The final step involves the esterification of these two precursors.

Oleanolic Acid Biosynthesis

The formation of oleanolic acid begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP), which is synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol.[1][2]

From Isoprenoid Precursors to β-Amyrin:

The initial steps involve the sequential condensation of IPP units to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then reductively coupled to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene (B107256).[3] The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis.[1][2] In the case of oleanolic acid, the enzyme β-amyrin synthase (bAS) catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene scaffold, β-amyrin.[2]

Oxidation of β-Amyrin to Oleanolic Acid:

Following the formation of the β-amyrin backbone, a series of oxidative modifications occur at the C-28 position. This three-step oxidation is catalyzed by a multifunctional cytochrome P450 monooxygenase belonging to the CYP716A subfamily .[4][5][6][7] This enzyme sequentially oxidizes the C-28 methyl group of β-amyrin to a hydroxyl group (erythrodiol), then to an aldehyde, and finally to a carboxylic acid, yielding oleanolic acid.[4][5][6][7]

Caffeic Acid and Caffeoyl-CoA Biosynthesis

The biosynthesis of caffeic acid originates from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.

Formation of Caffeic Acid:

The phenylpropanoid pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[8] Cinnamic acid is then hydroxylated at the C4 position by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-coumarate 3-hydroxylase (C3H) introduces a hydroxyl group at the C3 position of p-coumaric acid to yield caffeic acid.[9][10][11][12][13]

Activation to Caffeoyl-CoA:

For the final esterification step, caffeic acid must be activated to its high-energy thioester, caffeoyl-CoA. This activation is catalyzed by 4-coumarate:CoA ligase (4CL) , an enzyme that can utilize a range of hydroxycinnamic acids as substrates, including caffeic acid.[14][15][16][17][18][19]

Final Esterification Step

The culmination of the biosynthetic pathway is the esterification of the 3-hydroxyl group of oleanolic acid with caffeoyl-CoA. This reaction is catalyzed by an acyl-CoA-dependent acyltransferase . While the specific enzyme responsible for the synthesis of 3-O-caffeoyloleanolic acid has not been definitively characterized, it is likely a member of the BAHD acyltransferase or serine carboxypeptidase-like (SCPL) acyltransferase families, which are known to be involved in the acylation of triterpenoids and other secondary metabolites in plants.[20][21] The identification and characterization of this specific acyltransferase is a key area for future research.

Quantitative Data

The following tables summarize available kinetic data for the key enzymes involved in the biosynthetic pathway of 3-O-caffeoyloleanolic acid. It is important to note that these values can vary depending on the plant species, isoenzyme, and assay conditions.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (various units) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | Arabidopsis thaliana (AtPAL1) | L-Phenylalanine | 64 | - | - | - | [1] |

| Arabidopsis thaliana (AtPAL2) | L-Phenylalanine | 71 | - | - | - | [1] | |

| Arabidopsis thaliana (AtPAL4) | L-Phenylalanine | 68 | - | - | - | [1] | |

| Annona cherimola | L-Phenylalanine | 40 | 44.6 ± 0.7 nmol/min/mg | - | - | ||

| Musa cavendishii | L-Phenylalanine | 1450 | 0.15 µmol/min/mg | - | - | ||

| 4-Coumarate:CoA Ligase (4CL) | Marchantia paleacea (Mp4CL1) | p-Coumaric acid | 93.99 | - | - | 9.20 x 10⁴ | [14] |

| Marchantia paleacea (Mp4CL1) | Caffeic acid | 113.30 | - | - | - | [14] | |

| Populus trichocarpa x P. deltoides (4CL-9) | 4-Coumaric acid | ~80 | - | - | - | [15] | |

| Populus trichocarpa x P. deltoides (4CL-9) | Ferulic acid | ~100 | - | - | - | [15] | |

| Morus atropurpurea (Ma4CL3) | 4-Coumaric acid | 10.49 | 4.4 nkat/mg | - | - | [16] | |

| Arabidopsis thaliana (At4CL4) | Ferulate | - | - | - | - | [19] | |

| Arabidopsis thaliana (At4CL4) | Sinapate | - | - | - | - | [19] |

Note: Kinetic data for β-amyrin synthase and CYP716A enzymes are not extensively available in the literature in the form of K_m_ and V_max_ values. Their activity is often assessed through in vivo product accumulation in heterologous systems.

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of the 3-O-caffeoyloleanolic acid biosynthetic pathway.

Heterologous Expression and Functional Characterization of β-Amyrin Synthase and CYP716A Enzymes in Yeast

This protocol is widely used to confirm the function of candidate genes encoding β-amyrin synthase and CYP716A enzymes.

1. Yeast Strain and Plasmids:

-

A suitable Saccharomyces cerevisiae strain (e.g., WAT11) is used as the host.

-

Expression vectors (e.g., pYES-DEST52) are used for cloning the coding sequences of the candidate genes.

2. Gene Cloning and Plasmid Construction:

-

The full-length coding sequences of the candidate β-amyrin synthase and CYP716A genes are amplified by PCR from cDNA of the source organism.

-

The PCR products are cloned into the expression vector under the control of an inducible promoter (e.g., GAL1).

3. Yeast Transformation:

-

The constructed plasmids are transformed into the yeast host strain using the lithium acetate/polyethylene glycol method.

4. Protein Expression:

-

Transformed yeast cells are grown in a selective medium to the mid-log phase.

-

Gene expression is induced by adding galactose to the medium.

5. Metabolite Extraction and Analysis:

-

After a period of incubation, yeast cells are harvested and subjected to saponification (e.g., with alcoholic KOH).

-

The non-saponifiable fraction containing triterpenoids is extracted with an organic solvent (e.g., n-hexane or ethyl acetate).

-

The extracts are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the produced β-amyrin and its oxidized derivatives (erythrodiol and oleanolic acid).[4][5][6][7]

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid.

1. Enzyme Extraction:

-

Plant tissue is homogenized in an extraction buffer (e.g., sodium borate (B1201080) buffer, pH 8.8) containing protective agents like PVPP and β-mercaptoethanol.

-

The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.[3][8]

2. Assay Mixture:

-

The reaction mixture typically contains the enzyme extract and a solution of L-phenylalanine in the same buffer.[8]

3. Reaction and Measurement:

-

The reaction is initiated by adding the enzyme extract to the substrate solution.

-

The mixture is incubated at a specific temperature (e.g., 37°C or 40°C) for a defined period.[3][8]

-

The reaction is stopped by adding an acid (e.g., HCl).

-

The formation of trans-cinnamic acid is measured by monitoring the increase in absorbance at 290 nm using a spectrophotometer.[8]

4. Calculation of Activity:

-

The enzyme activity is calculated based on the change in absorbance over time, using the molar extinction coefficient of trans-cinnamic acid.

4-Coumarate:CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the CoA thioester of a hydroxycinnamic acid.

1. Recombinant Protein Expression and Purification:

-

The coding sequence of the 4CL gene is cloned into an expression vector (e.g., pET vector) and expressed in E. coli.

-

The recombinant protein, often with a His-tag, is purified using affinity chromatography.[14][22]

2. Assay Mixture:

-

The reaction mixture contains the purified 4CL enzyme, the hydroxycinnamic acid substrate (e.g., caffeic acid), ATP, MgCl₂, and coenzyme A (CoA) in a suitable buffer (e.g., Tris-HCl, pH 7.5).[14][22][16]

3. Reaction and Measurement:

-

The reaction is initiated by the addition of CoA.

-

The formation of the corresponding CoA thioester is monitored by the increase in absorbance at a specific wavelength (e.g., 346 nm for caffeoyl-CoA) using a spectrophotometer.[14][22]

4. Kinetic Analysis:

-

To determine the kinetic parameters (K_m_ and V_max_), the assay is performed with varying concentrations of the hydroxycinnamic acid substrate. The data are then fitted to the Michaelis-Menten equation.[14][15]

Visualizations

Biosynthetic Pathway of 3-O-Caffeoyloleanolic Acid

References

- 1. Research Portal [rex.libraries.wsu.edu]

- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Coumarate 3-hydroxylase in the lignin biosynthesis pathway is a cytosolic ascorbate peroxidase - UNT Digital Library [digital.library.unt.edu]

- 11. 4-Coumarate 3-hydroxylase in the lignin biosynthesis pathway is a cytosolic ascorbate peroxidase | Scilit [scilit.com]

- 12. 4-Coumarate 3-hydroxylase in the lignin biosynthesis pathway is a cytosolic ascorbate peroxidase [ideas.repec.org]

- 13. ars.usda.gov [ars.usda.gov]

- 14. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 15. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 18. scielo.br [scielo.br]

- 19. pnas.org [pnas.org]

- 20. Classification, biosynthesis, and biological functions of triterpene esters in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]

The Biological Activity of 3-O-Caffeoyloleanolic Acid: A Technical Guide for Researchers

An In-depth Examination of its Anti-Inflammatory, Anti-Cancer, and Neuroprotective Properties

Introduction

3-O-Caffeoyloleanolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) ester, a class of compounds that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 3-O-Caffeoyloleanolic acid, with a particular focus on its anti-inflammatory, anti-cancer, and neuroprotective effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Biological Activities

The biological efficacy of 3-O-Caffeoyloleanolic acid is attributed to the synergistic combination of its two constituent moieties: oleanolic acid, a well-documented triterpenoid with a wide range of pharmacological properties, and caffeic acid, a phenolic compound known for its potent antioxidant and anti-inflammatory activities.

Anti-Cancer Activity

3-O-Caffeoyloleanolic acid has demonstrated notable anti-proliferative effects against various cancer cell lines. This activity is primarily linked to the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell growth and survival.

Anti-Inflammatory Activity

The compound exhibits significant anti-inflammatory properties, largely by inhibiting the production of pro-inflammatory mediators. This is achieved through the downregulation of key enzymes and transcription factors that orchestrate the inflammatory response.

Antioxidant Activity

Possessing a chemical structure rich in phenolic and triterpenoid components, 3-O-Caffeoyloleanolic acid is an effective scavenger of free radicals. Its antioxidant capacity contributes to its protective effects against cellular damage induced by oxidative stress.

Neuroprotective Potential

While direct quantitative data for the neuroprotective effects of 3-O-Caffeoyloleanolic acid are still emerging, the known neuroprotective properties of its parent compounds, oleanolic acid and caffeic acid, suggest its potential in mitigating neurodegenerative processes. These effects are likely mediated through the attenuation of oxidative stress and neuroinflammation.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of 3-O-Caffeoyloleanolic acid and its closely related derivatives.

| Activity | Test System | Parameter | Value | Reference |

| Anti-tumor | Tumor Cell Lines | IC50 | ~1.7 µg/mL | [1] |

| Anti-inflammatory | - | IC50 (NO Inhibition) | 32.6 µM | |

| Antioxidant | DPPH Assay | Caffeic Acid Equivalents | 0.29 - 1.20 mol/mol |

| Compound | Activity | Cell Line | Parameter | Value | Reference |

| 3-O-acetyloleanolic acid | Cytotoxicity | HCT-116 | IC50 (24h) | 10 - 25 µM |

Signaling Pathways Modulated by 3-O-Caffeoyloleanolic Acid

The biological activities of 3-O-Caffeoyloleanolic acid are underpinned by its ability to modulate several critical intracellular signaling pathways. Based on evidence from its parent compounds and closely related molecules, the primary pathways affected include NF-κB, MAPK, and PI3K/Akt.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. 3-O-Caffeoyloleanolic acid is believed to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. 3-O-Caffeoyloleanolic acid likely modulates the phosphorylation cascade of the MAPK pathway, influencing cellular fate.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. Evidence suggests that 3-O-Caffeoyloleanolic acid can inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a general workflow for the in vitro evaluation of the biological activities of 3-O-Caffeoyloleanolic acid.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

3-O-Caffeoyloleanolic acid (and positive control, e.g., Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare a stock solution of 3-O-Caffeoyloleanolic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol or ethanol.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the sample dilutions to the respective wells.

-

For the control, add 100 µL of the solvent (methanol or ethanol) instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

MTT Assay (Cytotoxicity/Anti-Cancer Activity)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell line (e.g., A549, HCT-116)

-

Complete cell culture medium

-

3-O-Caffeoyloleanolic acid

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 3-O-Caffeoyloleanolic acid for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Griess Assay (Nitric Oxide Inhibition - Anti-Inflammatory Activity)

Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). The assay relies on a diazotization reaction in which acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled to N-(1-naphthyl)ethylenediamine to form a chromophoric azo derivative which can be measured spectrophotometrically.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

3-O-Caffeoyloleanolic acid

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of 3-O-Caffeoyloleanolic acid for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Western Blot Analysis (Signaling Pathway Modulation)

Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Materials:

-

Cell line of interest

-

3-O-Caffeoyloleanolic acid and appropriate stimuli (e.g., LPS, growth factors)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with 3-O-Caffeoyloleanolic acid and/or stimuli for the desired time. Lyse the cells on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST and then incubate with a chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

3-O-Caffeoyloleanolic acid is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anti-cancer and anti-inflammatory activities, coupled with its antioxidant potential, make it a compelling candidate for further investigation in the development of novel therapeutics. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt appears to be central to its mechanism of action. Future research should focus on elucidating the specific molecular targets of this compound and further exploring its therapeutic potential in in vivo models of disease, particularly in the context of neurodegenerative disorders. This technical guide provides a foundational resource for researchers to design and execute further studies aimed at unlocking the full therapeutic potential of 3-O-Caffeoyloleanolic acid.

References

3-O-Caffeoyloleanolic Acid: A Technical Guide to its Discovery, Properties, and Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-O-Caffeoyloleanolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) ester, a conjugate of the well-known bioactive compounds oleanolic acid and caffeic acid. This document provides a comprehensive overview of its discovery, history, methods of isolation and characterization, and a detailed exploration of its biological activities, with a focus on the underlying signaling pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History

Historically, the parent compounds, oleanolic acid and caffeic acid, have been extensively studied for their diverse pharmacological properties, ranging from anti-inflammatory and antioxidant to anticancer and antiviral effects. The conjugation of these two molecules into 3-O-caffeoyloleanolic acid presents a unique chemical entity with its own distinct biological profile, which is an active area of ongoing research.

Experimental Protocols

Isolation of 3-O-Caffeoyloleanolic Acid from Robinia pseudoacacia

A detailed protocol for the isolation and purification of 3-O-caffeoyloleanolic acid from the stem bark of Robinia pseudoacacia has been described[1]. The general workflow is outlined below.

Methodology:

-

Plant Material and Extraction: Dried and ground stem bark of Robinia pseudoacacia is subjected to percolation with 80% methanol to extract the crude compounds[1].

-

Concentration and Defatting: The resulting extract is concentrated under vacuum, and then partitioned with cyclohexane to remove lipophilic substances[1].

-

Chromatographic Separation: The defatted extract undergoes a series of column chromatographic steps for purification. This includes initial separation on a silica gel column, followed by further purification using Diaion HP-20 and polyamide column chromatography[1].

-

Final Purification: Final purification is achieved through techniques such as preparative thin-layer chromatography (TLC) to yield pure 3-O-caffeoyloleanolic acid.

Structural Elucidation

The structure of 3-O-caffeoyloleanolic acid is confirmed through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are used to determine the connectivity of protons and carbons, and to confirm the ester linkage between the caffeoyl moiety and the oleanolic acid backbone at the C-3 position.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the exact molecular weight and elemental composition of the compound.

Quantitative Data on Biological Activities

The biological activities of 3-O-caffeoyloleanolic acid are an area of active investigation. The following table summarizes the available quantitative data.

| Biological Activity | Cell Line / Model | Method | Result (IC50) | Reference |

| Cytotoxicity | A549 (Human Lung Carcinoma) | MTT Assay | < 20 µg/mL | [1] |

| Nitric Oxide (NO) Inhibition | Not Specified | Not Specified | 32.6 µM | [1] |

Signaling Pathways

Detailed studies on the specific signaling pathways modulated by 3-O-caffeoyloleanolic acid are limited. However, the well-documented mechanisms of its constituent parts, oleanolic acid and caffeic acid, provide a strong foundation for understanding its potential modes of action.

Anti-inflammatory Signaling (NF-κB Pathway)

Both oleanolic acid and caffeic acid are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. It is plausible that 3-O-caffeoyloleanolic acid shares this mechanism.

Pro-apoptotic Signaling in Cancer Cells (PI3K/Akt Pathway)

Oleanolic acid has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The caffeoyl moiety may also contribute to this effect.

Conclusion

3-O-Caffeoyloleanolic acid is a promising natural product with demonstrated cytotoxic and anti-inflammatory properties. While its complete biological profile and mechanisms of action are still under investigation, the known activities of its constituent molecules, oleanolic acid and caffeic acid, suggest a broad therapeutic potential. Further research is warranted to fully elucidate its signaling pathways, expand the quantitative understanding of its bioactivities, and explore its potential in drug development. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this intriguing natural compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-O-Caffeoyloleanolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoyloleanolic acid is a naturally occurring triterpenoid (B12794562) compound of significant interest in the fields of pharmacology and medicinal chemistry. It is an ester formed from the pentacyclic triterpenoid, oleanolic acid, and the phenolic compound, caffeic acid. This guide provides a comprehensive overview of its physicochemical properties, biological activities with a focus on associated signaling pathways, and detailed experimental protocols for its isolation and analysis. The information presented is intended to serve as a valuable resource for researchers engaged in natural product chemistry and drug discovery. The compound has been isolated from various plant sources, including the stem bark of Robinia pseudoacacia.[1][2][3][4]

Physicochemical Properties

3-O-Caffeoyloleanolic acid presents as a whitish powder.[1] Its core structure is based on the oleanane-type triterpenoid skeleton, a common motif in many biologically active natural products.[1]

Chemical Structure and Formula

-

Chemical Name: 3-O-Caffeoyloleanolic acid

-

Molecular Formula: C₃₉H₅₄O₆[5]

-

Molecular Weight: 618.9 g/mol

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical properties of 3-O-Caffeoyloleanolic acid is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₄O₆ | PubChem[5] |

| Molecular Weight | 618.9 g/mol | AOBIOUS[6] |

| Appearance | Whitish powder | Pharmacia[1] |

| Solubility | Soluble in DMSO | AOBIOUS[6] |

| Melting Point | Not reported in the reviewed literature. |

Spectroscopic Data

The structural elucidation of 3-O-Caffeoyloleanolic acid has been achieved through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are characteristic of an oleanane-type triterpenoid with a caffeoyl moiety attached at the C-3 position. The presence of seven methyl groups is a key indicator of the oleanane (B1240867) skeleton.[1] The signals for the double bond at C-12 and C-13, and the substituted hydroxyl group at C-3 are also clearly identifiable.[1]

Table 2: ¹H NMR Spectroscopic Data for 3-O-Caffeoyloleanolic acid

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 0.83 | s | 3H | CH₃ | Pharmacia[1] |

| 0.93 | s | 3H | CH₃ | Pharmacia[1] |

| 0.94 | s | 3H | CH₃ | Pharmacia[1] |

| 0.94 | s | 3H | CH₃ | Pharmacia[1] |

| 0.99 | s | 3H | CH₃ | Pharmacia[1] |

| 1.00 | s | 3H | CH₃ | Pharmacia[1] |

| 1.28 | s | 3H | CH₃ | Pharmacia[1] |

| Aromatic Protons | - | 3H | Caffeoyl group | Pharmacia[1] |

Table 3: ¹³C NMR Spectroscopic Data for 3-O-Caffeoyloleanolic acid

| Chemical Shift (δ) ppm | Assignment | Reference |

| 80.1 | C-3 | Pharmacia[1] |

| 122.2 | C-12 | Pharmacia[1] |

| 144.7 | C-13 | Pharmacia[1] |

| 167.2 | C-9' (Carboxyl group) | Pharmacia[1] |

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a key technique for determining the molecular formula of 3-O-Caffeoyloleanolic acid.

-

LC-HRESI-MS: Analysis in negative polarity shows an ion at m/z 617.4780 [M-H]⁻.[2]

Biological Activities and Signaling Pathways

3-O-Caffeoyloleanolic acid has demonstrated a range of promising biological activities. Its parent compounds, oleanolic acid and caffeic acid, are known to modulate multiple signaling pathways, and it is likely that the conjugate shares some of these mechanisms of action.

Anticancer and Cytotoxic Activity

The compound has been reported as an effective anti-lung cancer agent, with CC₅₀ values of less than 20 μg/mL against the A549 cell line in an MTT assay.[1] The anticancer effects of oleanolic acid, the parent triterpenoid, are mediated through various signaling pathways including the PI3K/AKT/mTOR, MAPK, and STAT3 pathways.[7][8] Caffeic acid has also been shown to induce apoptosis and inhibit cancer progression through modulation of NF-κB and MAPK signaling.[9][10][11] It is plausible that 3-O-Caffeoyloleanolic acid exerts its anticancer effects through a combination of these pathways.

Anti-inflammatory Activity

3-O-Caffeoyloleanolic acid has demonstrated moderate nitric oxide (NO) inhibitory activity, with an IC₅₀ value of 32.6 μM.[1] This suggests potential anti-inflammatory effects, as NO is a key mediator in the inflammatory process. The anti-inflammatory actions of caffeic acid have been linked to the inhibition of the NF-κB signaling pathway, which controls the transcription of many pro-inflammatory cytokines.[4][11]

Experimental Protocols

Isolation of 3-O-Caffeoyloleanolic Acid from Robinia pseudoacacia

The following protocol is a summary of the method described for the isolation of 3-O-Caffeoyloleanolic acid from the stem bark of Robinia pseudoacacia.[1]

Methodology:

-

Extraction: The pre-dried and ground stem bark of R. pseudoacacia is subjected to percolation with 80% methanol (B129727) until exhaustion.[1]

-

Concentration and Defatting: The collected extracts are concentrated using a vacuum evaporator. The resulting total extract is then defatted with cyclohexane.[1]

-

Initial Fractionation: The defatted extract is separated by silica-gel column chromatography using a mixture of EtOAc/Hexane/MeOH/NH₄OH.[1]

-

Liquid-Liquid Extraction: The relevant fraction is dissolved in chloroform (B151607) and subjected to liquid-liquid extraction against acidified water (pH ~2.8 with HCl).[1]

-

Further Purification: The chloroform layer is further purified by column chromatography on Diaion HP-20 with a gradient elution of MeOH/H₂O.[1]

-

Final Isolation: The final purification is achieved by Preparative Layer Chromatography (PLC) on silica gel plates. The bands containing the desired compound are scraped off and the compound is recovered by percolation with methanol.[1]

Cytotoxicity Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][12][13]

Methodology:

-

Cell Seeding: Plate cells (e.g., A549) in a 96-well microtiter plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-O-Caffeoyloleanolic acid dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include untreated cells as a control.

-

Incubation: Incubate the plates for a specific period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.[14]

-

MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT (e.g., 0.5 mg/mL) to each well.[12]

-

Formazan (B1609692) Formation: Incubate the plates for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12][13]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Inhibitory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[14]

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of 3-O-Caffeoyloleanolic acid for a short period (e.g., 2 hours).[14]

-

LPS Stimulation: Add LPS (e.g., 5 µg/mL) to all wells (except for the negative control) to induce NO production and incubate for a longer period (e.g., 24 hours).[14]

-

Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of nitrite, a stable metabolite of NO.

-

Griess Reaction: Mix an aliquot of the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[14]

-

Incubation and Measurement: Allow the color to develop for about 10-30 minutes at room temperature. Measure the absorbance at approximately 540-550 nm using a microplate reader.[2][14]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-stimulated control.

Conclusion

3-O-Caffeoyloleanolic acid is a promising natural product with demonstrated anticancer and anti-inflammatory activities. Its physicochemical properties have been well-characterized by modern spectroscopic techniques, although further studies on its solubility in various pharmaceutically relevant solvents would be beneficial. The likely involvement of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK provides a strong basis for its further investigation as a potential therapeutic agent. The detailed protocols provided in this guide offer a foundation for researchers to isolate, identify, and evaluate the biological activities of this and similar compounds, facilitating future drug development efforts.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. 3.5.2. Nitric Oxide (NO) Inhibition Assay [bio-protocol.org]

- 3. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-O-Caffeoyloleanolic acid | C39H54O6 | CID 24873431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-O-Caffeoyloleanolic acid supplier | CAS 97534-10-6 | AOBIOUS [aobious.com]

- 7. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleanolic Acid Induces Autophagy and Apoptosis via the AMPK-mTOR Signaling Pathway in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Therapeutic Implications of Caffeic Acid in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. dovepress.com [dovepress.com]

An In-depth Technical Guide on 3-O-Caffeoyloleanolic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-O-Caffeoyloleanolic acid is a natural product resulting from the esterification of two well-known bioactive phytochemicals: the pentacyclic triterpenoid (B12794562) oleanolic acid and the phenolic compound caffeic acid. This combination of a triterpenoid scaffold with a phenylpropanoid moiety has generated significant interest within the scientific community due to its potential as a multifunctional therapeutic agent. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-O-caffeoyloleanolic acid, its derivatives, and analogs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Chemical Structure

The core structure of 3-O-caffeoyloleanolic acid consists of an oleanolic acid backbone where the hydroxyl group at the C-3 position is esterified with the carboxyl group of caffeic acid. The trans isomer of the caffeoyl moiety is commonly found in natural sources.

Synthesis and Isolation

While 3-O-caffeoyloleanolic acid can be isolated from various plant sources, including the stem bark of Robinia pseudoacacia, laboratory synthesis is crucial for producing derivatives and analogs for structure-activity relationship (SAR) studies.[1]

General Synthesis of 3-O-Acyl Oleanolic Acid Derivatives:

A common synthetic route involves the esterification of oleanolic acid with a desired carboxylic acid, such as caffeic acid. To achieve this, the carboxylic acid group of oleanolic acid at C-28 is often protected, typically as a methyl ester, to prevent self-polymerization and direct the reaction to the C-3 hydroxyl group. The caffeic acid molecule's hydroxyl groups are also typically protected, for instance, by acetylation, prior to the coupling reaction to ensure selective ester formation at its carboxylic acid group.

A general procedure for the synthesis of 3-O-acetyl-oleanolic acid, a related derivative, involves the use of pyridine (B92270) as a solvent and catalyst for the reaction between oleanolic acid and acetic anhydride.[2] A similar approach can be adapted for the synthesis of 3-O-caffeoyloleanolic acid, using a protected caffeic acid derivative.

Biological Activities and Quantitative Data

3-O-Caffeoyloleanolic acid and its analogs have demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following tables summarize the available quantitative data for these activities.

| Compound | Cell Line | Assay | Activity Metric | Value | Reference |

| 3-O-Caffeoyloleanolic acid | A549 (Human lung carcinoma) | MTT Assay | CC50 | < 20 µg/mL | [1] |

| 3-O-Caffeoyloleanolic acid | - | Nitric Oxide Inhibition | IC50 | 32.6 µM | [1] |

Table 1: Anticancer and Anti-inflammatory Activity of 3-O-Caffeoyloleanolic Acid

Note: Further quantitative data for a broader range of cancer cell lines and specific inflammatory markers are areas of ongoing research.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 3-O-caffeoyloleanolic acid and its derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-O-caffeoyloleanolic acid) and incubate for the desired period (e.g., 24, 48, or 72 hours).[4][5]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[3] Incubate for 15 minutes with shaking.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[3] The intensity of the purple color is directly proportional to the number of viable cells.

Nitric Oxide Inhibition Assay (Griess Assay)

This assay quantifies nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.

Protocol:

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells (1.5 × 10^5 cells/mL) and stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours in the presence or absence of the test compound.[6]

-

Sample Collection: After incubation, collect 100 µL of the cell culture medium from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the collected medium.[6]

-

Incubation and Measurement: Incubate the mixture for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Western Blot Analysis of PI3K/AKT Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, indicating their activation or inhibition.

Protocol:

-

Cell Lysis: Treat cells with the test compound for the desired time, then wash with cold phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-PI3K, total PI3K) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways

The biological effects of 3-O-caffeoyloleanolic acid and its analogs are mediated through the modulation of various intracellular signaling pathways.

PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a critical regulator of cell survival, proliferation, and inflammation. Studies have indicated that the anti-inflammatory and antioxidative stress effects of 3-O-trans-caffeoyloleanolic acid are mediated through the PI3K/AKT pathway.

Caption: PI3K/AKT signaling pathway modulated by 3-O-caffeoyloleanolic acid.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of many natural products.

Caption: NF-κB signaling pathway and its potential inhibition.

Experimental Workflow for Synthesis and Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis of 3-O-caffeoyloleanolic acid derivatives and their subsequent biological evaluation.

Caption: Workflow for synthesis and bioactivity screening.

Conclusion and Future Directions

3-O-Caffeoyloleanolic acid and its analogs represent a promising class of compounds with diverse pharmacological activities. The synergistic combination of the triterpenoid and phenylpropanoid moieties appears to be key to their biological effects. Further research is warranted to expand the library of derivatives and analogs to establish a clear structure-activity relationship. More extensive in vivo studies are necessary to validate the therapeutic potential of these compounds in various disease models. Additionally, elucidating the detailed molecular targets and downstream effects within key signaling pathways will be crucial for the rational design of more potent and selective drug candidates based on the 3-O-caffeoyloleanolic acid scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MTT (Assay protocol [protocols.io]

- 4. 4.5. MTT Assay [bio-protocol.org]

- 5. researchtweet.com [researchtweet.com]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 3-O-Caffeoyloleanolic Acid Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Caffeoyloleanolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest for its diverse pharmacological activities, including antioxidant and potential anticancer effects. The identification of its molecular targets is crucial for elucidating its mechanism of action and advancing its development as a therapeutic agent. This technical guide provides a comprehensive overview of in silico methodologies for predicting the biological targets of 3-O-Caffeoyloleanolic acid. It details established computational workflows, including network pharmacology, molecular docking, and pharmacophore modeling, offering step-by-step protocols for researchers. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents mandatory visualizations of key signaling pathways and experimental workflows using the DOT language for Graphviz, adhering to specified formatting requirements.

Introduction

In the era of data-driven drug discovery, in silico approaches have become indispensable for rapidly identifying potential drug targets and elucidating the mechanisms of action of bioactive compounds. These computational methods offer a time- and cost-effective alternative to traditional high-throughput screening. 3-O-Caffeoyloleanolic acid, a derivative of the well-studied oleanolic acid, possesses a unique chemical structure that suggests a distinct profile of protein interactions. This guide outlines the application of key in silico techniques to predict and analyze the targets of this promising natural product.

In Silico Target Prediction Methodologies

A multi-pronged in silico approach, integrating network pharmacology, molecular docking, and pharmacophore modeling, provides a robust framework for predicting the targets of 3-O-Caffeoyloleanolic acid.

Network Pharmacology

Network pharmacology is a holistic approach that investigates the complex interactions between drug molecules, their multiple targets, and the intricate network of biological pathways. It allows for the identification of key targets and pathways modulated by a bioactive compound.

Experimental Protocol: A Typical Network Pharmacology Workflow

-

Compound Information and Target Fishing:

-

Obtain the 2D structure of 3-O-Caffeoyloleanolic acid from a chemical database such as PubChem.

-

Utilize multiple target prediction databases to identify potential targets. Commonly used databases include:

-

Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP)

-

SwissTargetPrediction

-

GeneCards

-

Therapeutic Target Database (TTD)

-

-

-

Disease-Associated Target Collection:

-

For a specific disease of interest (e.g., cancer, inflammation), collect known disease-associated genes from databases like:

-

Online Mendelian Inheritance in Man (OMIM)

-

GeneCards

-

DisGeNET

-

-

-

Construction of Protein-Protein Interaction (PPI) Network:

-

Identify the common targets between the compound and the disease of interest using a Venn diagram tool.

-

Input the list of common targets into the STRING database to retrieve known and predicted protein-protein interactions.

-

Import the interaction data into Cytoscape software to visualize and analyze the PPI network. Key topological parameters such as degree, betweenness centrality, and closeness centrality can be calculated to identify hub genes, which are likely to be key targets.

-

-

Enrichment Analysis:

-

Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of common targets using tools like DAVID or the ClueGO plugin in Cytoscape. This step helps to identify the biological processes, molecular functions, cellular components, and signaling pathways that are significantly modulated by the compound.

-

dot

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is invaluable for validating the interactions between 3-O-Caffeoyloleanolic acid and its predicted targets from network pharmacology.

Experimental Protocol: A Standard Molecular Docking Procedure

-

Preparation of Receptor and Ligand:

-

Receptor: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and existing ligands, adding polar hydrogens, and assigning partial charges using software like AutoDock Tools or Chimera.

-

Ligand: Obtain the 3D structure of 3-O-Caffeoyloleanolic acid from a database like PubChem in SDF format. Convert the structure to a PDBQT file using AutoDock Tools, which involves defining the rotatable bonds and assigning charges.

-

-

Grid Box Generation:

-

Define the binding site on the receptor. This is typically the active site or a known binding pocket.

-

Generate a grid box that encompasses the defined binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking simulation.

-

-

Docking Simulation:

-

Perform the docking using software such as AutoDock Vina. The software will explore different conformations of the ligand within the grid box and calculate the binding energy for each conformation. The Lamarckian Genetic Algorithm is a commonly used search algorithm.

-

-

Analysis of Results:

-

Analyze the docking results to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

-

Visualize the protein-ligand interactions using software like Discovery Studio or PyMOL to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Quantitative Data from a Molecular Docking Study

A study by Mustafa et al. performed molecular docking of 3-O-Caffeoyloleanolic acid with several targets, including caspase-9, which is implicated in apoptosis.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| Caspase-9 | 1JXQ | -8.7 | LEU A:335, PRO A:336, PRO A:338, LEU A:244, PHE A:246, ASN A:265 |

dot

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to screen large compound databases for molecules with similar activity.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Training Set Selection:

-

Select a set of known active ligands for a particular target. Since there is limited data on 3-O-Caffeoyloleanolic acid's specific targets, one could use known inhibitors of a predicted target (e.g., from network pharmacology) or a set of structurally similar active compounds.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformations for each molecule in the training set.

-

-

Pharmacophore Feature Identification and Alignment:

-

Identify common chemical features among the training set molecules. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

-

Align the molecules based on these common features to generate pharmacophore hypotheses.

-

-

Hypothesis Generation and Scoring:

-

Generate multiple pharmacophore hypotheses using software like Discovery Studio (Catalyst) or MOE.

-

Score and rank the hypotheses based on how well they map to the active molecules in the training set.

-

-

Model Validation:

-

Validate the best pharmacophore model using a test set of known active and inactive compounds. A good model should be able to distinguish between actives and inactives with high accuracy.

-

dot

Predicted Targets and Associated Signaling Pathways

While specific network pharmacology studies on 3-O-Caffeoyloleanolic acid are limited, research on its parent compound, oleanolic acid, provides valuable insights into its potential targets and mechanisms of action. These targets are likely to be relevant for 3-O-Caffeoyloleanolic acid as well, although the binding affinities may differ.

Potential Targets of Oleanolic Acid (and by extension, 3-O-Caffeoyloleanolic Acid)

| Target | Function | Associated Signaling Pathway(s) |

| PIK3CA/PIK3R1 | Catalytic and regulatory subunits of PI3K | PI3K/Akt/mTOR Signaling |

| AKT1 | Serine/threonine-protein kinase | PI3K/Akt/mTOR Signaling, MAPK Signaling |

| MTOR | Serine/threonine-protein kinase | PI3K/Akt/mTOR Signaling |

| MAPK1 (ERK2) | Mitogen-activated protein kinase | MAPK Signaling |

| STAT3 | Signal transducer and activator of transcription 3 | JAK/STAT Signaling |

| NFKB1 | Nuclear factor kappa-B subunit 1 | NF-κB Signaling |

| CASP3/CASP9 | Caspases involved in apoptosis | Apoptosis Pathway |

Key Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is common in cancer. Oleanolic acid has been shown to inhibit this pathway, leading to anticancer effects.[1]

dot

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

dot

Conclusion

The in silico methodologies outlined in this guide provide a powerful and systematic approach for predicting the biological targets of 3-O-Caffeoyloleanolic acid. By integrating network pharmacology, molecular docking, and pharmacophore modeling, researchers can generate robust hypotheses regarding the compound's mechanism of action. While studies on the parent compound, oleanolic acid, offer a strong foundation, further research focused specifically on 3-O-Caffeoyloleanolic acid is necessary to fully elucidate its unique therapeutic potential. The experimental protocols and data presented herein serve as a valuable resource for scientists and drug development professionals seeking to explore the pharmacological landscape of this promising natural product. The predicted interactions with key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, highlight its potential as a multi-target agent for complex diseases and warrant further experimental validation.

References

The Potential of 3-O-Caffeoyloleanolic Acid in Traditional and Modern Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoyloleanolic acid, a naturally occurring triterpenoid (B12794562) saponin, is emerging as a compound of significant interest in the fields of pharmacology and drug development. Found in a variety of medicinal plants, this molecule has been traditionally utilized for its therapeutic properties against a range of ailments, including inflammation, infections, and metabolic disorders. This technical guide provides a comprehensive overview of the current scientific understanding of 3-O-caffeoyloleanolic acid, focusing on its ethnobotanical relevance, pharmacological activities, and underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Ethnobotanical Context and Traditional Use

3-O-Caffeoyloleanolic acid has been isolated from several plant species, most notably from the stem bark of Robinia pseudoacacia (black locust), a tree with a history of use in traditional medicine.[1][2] Ethnobotanical records indicate that various parts of plants containing this and similar compounds have been employed as laxatives, antispasmodics, and diuretics, and for the treatment of inflammatory conditions and cancer. The presence of 3-O-caffeoyloleanolic acid in these traditionally used plants suggests its potential contribution to their observed therapeutic effects.

Pharmacological Activities

Scientific investigations have begun to validate the traditional uses of plants containing 3-O-caffeoyloleanolic acid, revealing a spectrum of pharmacological activities. The primary activities attributed to this compound are anti-inflammatory, antioxidant, and anticancer effects. These properties are likely conferred by the synergistic action of its two main structural components: oleanolic acid, a pentacyclic triterpenoid, and caffeic acid, a well-known phenolic acid.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of 3-O-caffeoyloleanolic acid and its close derivatives.

Table 1: Anti-inflammatory Activity of 3-O-Caffeoyloleanolic Acid

| Assay | Model System | Endpoint | Result | Reference |

| Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IC₅₀ | 32.6 µM | [3] |

Table 2: Antioxidant Activity of 3-O-Caffeoyloleanolic Acid

| Assay | Method | Result | Reference |

| DPPH Radical Scavenging | DPPH Assay | 0.29 - 1.20 mol caffeic acid equivalents/mol | [4] |

Table 3: Cytotoxic Activity of Oleanolic Acid and Its Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Assay | IC₅₀ | Reference |

| 3-O-Acetyloleanolic acid | HCT-116 (Colon Cancer) | MTT Assay | ~25 µM (at 24h) | [2] |

| Oleanolic acid | HepG2 (Liver Cancer) | MTT Assay | 30 µM | |